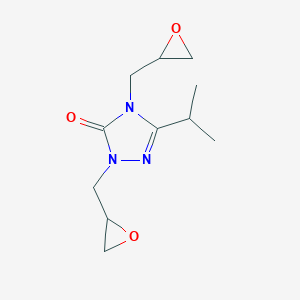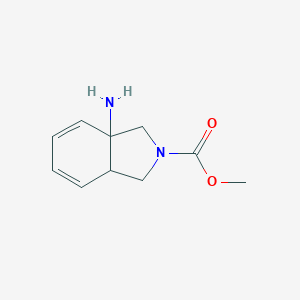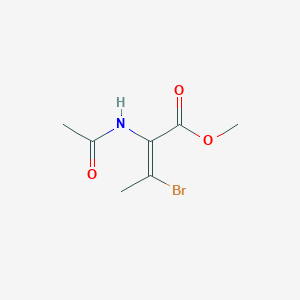
6-Bromo-2,3-dihydrobenzofuran
概要
説明
6-Bromo-2,3-dihydrobenzofuran is a chemical compound with the linear formula C8H7BrO . It has a molecular weight of 199.05 . It is a solid substance stored in dry room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 6-bromo-2,3-dihydro-1-benzofuran . The InChI code is 1S/C8H7BrO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5H,3-4H2 .Physical And Chemical Properties Analysis
6-Bromo-2,3-dihydrobenzofuran is a solid substance that is stored in dry room temperature .科学的研究の応用
Comprehensive Analysis of 6-Bromo-2,3-dihydrobenzofuran Applications
6-Bromo-2,3-dihydrobenzofuran is a benzofuran derivative, a class of compounds known for their diverse biological activities and potential applications in various fields of scientific research. Below is a detailed analysis of six unique applications of this compound, each within its own dedicated section.
Anticancer Research: Benzofuran derivatives have been identified to possess significant anticancer activities. The presence of the bromo group in 6-Bromo-2,3-dihydrobenzofuran could potentially enhance its activity through the facilitation of further chemical modifications . Research has shown that some benzofuran compounds exhibit inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The compound’s ability to inhibit cell growth makes it a promising candidate for the development of new anticancer therapies.
Antimicrobial Agents: The structural features of benzofuran compounds, including 6-Bromo-2,3-dihydrobenzofuran, make them suitable candidates for the development of antimicrobial agents . These compounds have been found effective against a range of microbial diseases, and their versatility in bioactivity allows for the potential creation of new drugs to combat antibiotic resistance.
Synthesis of Complex Benzofuran Systems: 6-Bromo-2,3-dihydrobenzofuran serves as a precursor in the synthesis of more complex benzofuran systems. The bromo group allows for traditional transition-metal catalyzed coupling reactions, enabling the construction of a variety of polycyclic benzofuran compounds . This is particularly useful in the development of new materials and pharmaceuticals.
Drug Lead Compounds: Benzofuran derivatives are considered potential natural drug lead compounds due to their strong biological activities . The 6-Bromo-2,3-dihydrobenzofuran, with its unique structure, could be used as a starting point for the synthesis of drugs targeting specific diseases.
Hepatitis C Therapy: Recent discoveries have highlighted the potential of benzofuran compounds in treating hepatitis C. A novel macrocyclic benzofuran compound has shown anti-hepatitis C virus activity, suggesting that 6-Bromo-2,3-dihydrobenzofuran could also be explored for its efficacy against this virus .
Antioxidative Properties: Benzofuran derivatives are known for their antioxidative properties. These compounds can scavenge free radicals and protect cells from oxidative stress, which is a contributing factor in many chronic diseases . The research into 6-Bromo-2,3-dihydrobenzofuran could uncover new antioxidative agents for therapeutic use.
Safety and Hazards
将来の方向性
Benzofuran compounds, including 6-Bromo-2,3-dihydrobenzofuran, have attracted attention due to their biological activities and potential applications in many aspects . They are considered potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel methods for constructing benzofuran rings have been discovered in recent years .
作用機序
Target of Action
The primary target of 6-Bromo-2,3-dihydrobenzofuran is the Bromo and Extra Terminal domain (BET) family, specifically the second bromodomain (BD2) over the first bromodomain (BD1) . The BET family consists of 4 proteins (BRD2, BRD3, BRD4, and BRDT), each of which contains two bromodomains .
Mode of Action
6-Bromo-2,3-dihydrobenzofuran interacts with the BET family by inhibiting the second bromodomain (BD2) with a 1000-fold selectivity over the first bromodomain (BD1) . This selective inhibition allows for the potential to treat a range of diseases while potentially reducing the dose-limiting clinical findings linked to pan-BET inhibition .
Pharmacokinetics
The compound has been optimized to improve its pharmacokinetic properties. The insertion of a quaternary center into the 2,3-dihydrobenzofuran core blocked a key site of metabolism and improved solubility . This led to the development of a potent, highly soluble compound with good in vivo rat and dog pharmacokinetics .
Result of Action
The molecular and cellular effects of 6-Bromo-2,3-dihydrobenzofuran’s action are likely related to its inhibition of the BET family proteins. By selectively inhibiting BD2, it could potentially modulate gene expression in a way that is beneficial for treating certain diseases .
特性
IUPAC Name |
6-bromo-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWBDYZMUCSEHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60460146 | |
| Record name | 6-bromo-2,3-dihydrobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,3-dihydrobenzofuran | |
CAS RN |
189035-22-1 | |
| Record name | 6-bromo-2,3-dihydrobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2,3-dihydro-1-benzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details















Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

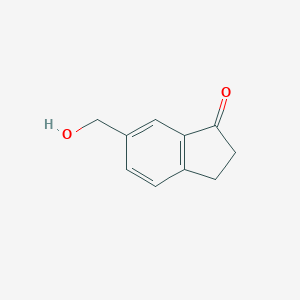
![2-Chloroethyl-[3-(trifluoromethyl)phenyl]sulphone](/img/structure/B67823.png)
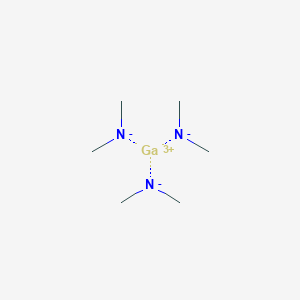
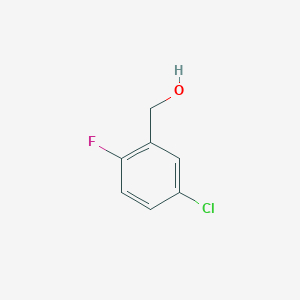
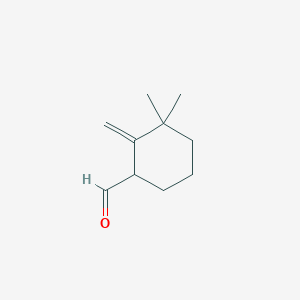
![[4-(Trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B67842.png)
![Ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate](/img/structure/B67844.png)
